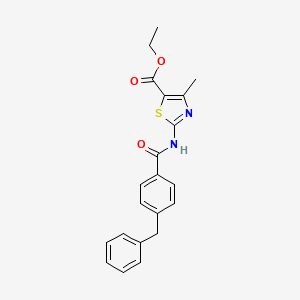

ETHYL 2-(4-BENZYLBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Description

ETHYL 2-(4-BENZYLBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole-based small molecule characterized by a 1,3-thiazole core substituted with a 4-methyl group at position 4, an ethyl carboxylate ester at position 5, and a 4-benzylbenzamido moiety at position 2. Its crystallographic properties have likely been analyzed using programs like SHELXL and visualized via ORTEP-3, ensuring robust structural validation .

Properties

IUPAC Name |

ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-3-26-20(25)18-14(2)22-21(27-18)23-19(24)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPUYBPZPDCYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-BENZYLBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of α-haloketones with thiourea, followed by the introduction of the benzylbenzamido group through amide bond formation. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-BENZYLBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

ETHYL 2-(4-BENZYLBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound belonging to the thiazole class of derivatives, which are heterocyclic compounds with sulfur and nitrogen atoms in a five-member ring. It has several scientific research applications, including uses in medicinal chemistry, materials science and biological studies.

Scientific Research Applications

- Medicinal Chemistry ETHYL 2-(4-BENZYLBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be used as a scaffold for developing new drugs, especially targeting bacterial or fungal infections.

- Materials Science The compound's structural features make it suitable in the design of novel materials with specific electronic or optical properties.

- Biological Studies It can serve as a probe to study biological processes, including enzyme activity and protein-ligand interactions.

ETHYL 2-(4-BENZYLBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo oxidation, reduction, and substitution reactions.

- Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

- Reduction: The carbonyl groups can be reduced to alcohols, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using nucleophiles such as amines or thiols under basic conditions.

Thiazole derivatives exhibit biological activities, including antimicrobial and anti-inflammatory properties. The benzyl group may enhance interaction with biological targets. Recent studies show that thiazole derivatives exhibit antioxidant properties and can inhibit enzymes. For example, 4-methylthiazole derivatives demonstrated xanthine oxidase inhibitory activity, which is important in managing conditions like gout through uric acid regulation .

Potential Mechanisms of Action:

- Enzyme Inhibition: Thiazole derivatives can inhibit enzymes like xanthine oxidase and various kinases, which are crucial in metabolic pathways.

- Antioxidant Mechanism: The ability to scavenge free radicals contributes to its antioxidant capacity, mitigating oxidative stress in cells.

- Antimicrobial Mechanism: Interaction with bacterial cell membranes or inhibition of essential bacterial enzymes could explain the antimicrobial effects observed in related thiazole compounds.

Table 1: Xanthine Oxidase Inhibition Data for Thiazole Derivatives

| Compound ID | IC50 (μM) | Activity Type |

|---|---|---|

| Compound 5k | 8.1 | Xanthine oxidase inhibitor |

| Compound 5j | 3.6 | Xanthine oxidase inhibitor |

| Compound 5n | 15.3 | Antioxidant |

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ETHYL 2-(4-BENZYLBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzylbenzamido group can enhance binding affinity through hydrophobic interactions, while the ethyl carboxylate group can participate in hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The following thiazole derivatives share structural similarities with the target compound but differ in substituent groups, influencing their physicochemical and biological properties:

ETHYL 2-(2-ANILINO-2-OXOETHYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE Substituent: An anilino-oxoethyl group at position 2.

ETHYL 2-[(4-HYDROXY-1,3-THIAZOL-2-YL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE Substituent: A hydroxythiazole methyl group at position 2.

Comparative Analysis

Table 1: Structural and Property Comparison

| Property | Target Compound | Anilino-Oxoethyl Analogue | Hydroxythiazole Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | ~438.5 (calculated) | ~392.4 | ~409.5 |

| Substituent at Position 2 | 4-Benzylbenzamido | Anilino-oxoethyl | Hydroxythiazole methyl |

| LogP (Predicted) | 4.2 (high lipophilicity) | 3.8 | 2.5 |

| Hydrogen-Bond Donors | 1 (amide NH) | 1 (aniline NH) | 2 (hydroxyl, thiazole NH) |

| Aromatic Interactions | Strong (two benzene rings) | Moderate (single benzene) | Weak (hydroxythiazole) |

Key Findings:

- Lipophilicity : The target compound’s 4-benzylbenzamido group confers higher lipophilicity (LogP ~4.2), suggesting superior membrane permeability compared to the hydroxythiazole analogue (LogP ~2.5) .

- Binding Interactions : The benzamido moiety enables π-π stacking with hydrophobic enzyme pockets, whereas the hydroxythiazole analogue’s polar groups may favor solubility but reduce target affinity.

Research Implications and Limitations

- Crystallographic Validation : Structural data for these compounds likely rely on SHELX programs for refinement and ORTEP-3 for visualization, ensuring accuracy in bond-length and angle comparisons .

- Biological Data Gaps : The provided evidence lacks explicit IC50 values or pharmacokinetic profiles, necessitating caution in extrapolating functional advantages.

- Design Recommendations: The target compound’s benzyl group may improve metabolic stability over analogues with hydrolytically labile groups (e.g., anilino-oxoethyl).

Biological Activity

Ethyl 2-(4-benzylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C21H20N2O3S

- Molecular Weight : 380.46 g/mol

- LogP : 4.9123 (indicating lipophilicity)

- Hydrogen Bond Acceptors : 6

- Hydrogen Bond Donors : 1

- Polar Surface Area : 54.435 Ų

The compound features a thiazole ring which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the benzyl group may enhance its interaction with biological targets.

Antioxidant and Enzyme Inhibition

Recent studies have shown that derivatives of thiazole compounds exhibit significant antioxidant properties and can inhibit various enzymes. For example, a related study on 4-methylthiazole derivatives demonstrated moderate xanthine oxidase inhibitory activity, which is crucial in managing conditions like gout through uric acid regulation .

Table 1: Xanthine Oxidase Inhibition Data for Thiazole Derivatives

| Compound ID | IC50 (μM) | Activity Type |

|---|---|---|

| Compound 5k | 8.1 | Xanthine oxidase inhibitor |

| Compound 5j | 3.6 | Xanthine oxidase inhibitor |

| Compound 5n | 15.3 | Antioxidant |

The biological activity of ethyl 2-(4-benzylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate may involve several mechanisms:

- Enzyme Inhibition : Similar thiazole derivatives have been shown to inhibit enzymes like xanthine oxidase and various kinases, which are crucial in metabolic pathways.

- Antioxidant Mechanism : The ability to scavenge free radicals contributes to its antioxidant capacity, mitigating oxidative stress in cells.

- Antimicrobial Mechanism : The interaction with bacterial cell membranes or inhibition of essential bacterial enzymes could explain the antimicrobial effects observed in related thiazole compounds.

Case Studies and Research Findings

Several studies have explored related thiazole compounds with similar structures:

- A study highlighted that certain thiazole derivatives showed promising anti-tubercular activity against Mycobacterium tuberculosis, suggesting that ethyl 2-(4-benzylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate could be further investigated for similar applications .

- Another research focused on the synthesis of benzothiazole-based compounds revealed their effectiveness in inhibiting specific cancer cell lines, supporting the hypothesis that modifications to the thiazole ring can enhance anticancer properties .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for ETHYL 2-(4-BENZYLBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves multi-step protocols, starting with the condensation of 4-benzylbenzamide derivatives with ethyl 4-methylthiazole-5-carboxylate precursors. Key steps include:

- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres (N₂/Ar) to minimize hydrolysis .

- Thiazole ring assembly : Cyclization using Lawesson’s reagent or P₂S₅ for sulfur incorporation, with temperature optimization (60–80°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity.

- Yield optimization : Higher yields (70–85%) are achieved with stoichiometric control of reactants and exclusion of moisture .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl group at C4 of the thiazole ring) and ester functionality .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., SHELX or ORTEP-III for refinement) .

Q. How is preliminary biological activity screening conducted for this compound?

- Answer :

- In vitro assays : Cytotoxicity testing (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays .

- Dose-response curves : IC₅₀ calculations via nonlinear regression analysis (GraphPad Prism) to quantify potency .

Advanced Research Questions

Q. What strategies address discrepancies in reported biological activity across studies?

- Answer : Contradictions (e.g., varying IC₅₀ values) may arise from:

- Assay variability : Differences in cell passage numbers, serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .

- Solubility issues : Use DMSO stocks ≤0.1% (v/v) to avoid solvent-induced artifacts. Confirm compound stability via HPLC pre-/post-assay .

- Off-target effects : Employ CRISPR/Cas9 gene-edited cell lines to isolate target-specific activity .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Answer :

- ADMET prediction : Use SwissADME or ADMETLab to assess logP (target ≤3.5), aqueous solubility, and CYP450 inhibition .

- Molecular docking (AutoDock Vina) : Identify binding poses in target proteins (e.g., tubulin) and prioritize derivatives with improved ΔG values .

- QSAR modeling : Corrogate substituent effects (e.g., benzyl vs. methyl groups) on bioactivity using MOE or Schrödinger .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

- Answer :

- Polymorphism : Screen solvents (e.g., DMF, acetonitrile) via vapor diffusion to isolate stable polymorphs.

- Disorder in benzyl groups : Use SHELXL’s PART instruction to refine disordered regions and apply restraints (DFIX, SIMU) .

- Data validation : Check for twinning (PLATON’s TWINABS) and R-factor convergence (R₁ ≤ 0.05 for high-resolution data) .

Q. How do structural modifications (e.g., ester vs. carboxylic acid derivatives) impact biological activity?

- Answer :

- Ester hydrolysis : Replace ethyl with tert-butyl esters to enhance metabolic stability (test via liver microsome assays) .

- Bioisosteric replacement : Substitute thiazole with oxazole and compare IC₅₀ values to evaluate sulfur’s role in target binding .

- SAR tables :

| Modification | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| Ethyl ester (parent) | 12.3 | 0.45 |

| Carboxylic acid | 45.7 | 2.10 |

| tert-Butyl ester | 9.8 | 0.20 |

- Data from .

Methodological Notes

- Synthetic reproducibility : Document inert atmosphere conditions (Schlenk line) and reagent batch numbers to ensure consistency.

- Data reporting : Use IUPAC nomenclature and deposit crystallographic data in the Cambridge Structural Database (CSD) .

- Ethical compliance : Adhere to Nagoya Protocol guidelines for bioactivity studies involving genetic resources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.